molecular formula C7H3Br2ClN2S2 B13422165 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine

5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine

Katalognummer: B13422165
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: AULWXGLYZIDHCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound with the molecular formula C7H3Br2ClN2S2 This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique entity in the realm of heterocyclic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the bromination of 4-chlorothiophene followed by the formation of the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure maximum yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms in the thiophene and thiazole rings makes 5-Bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine unique. This dual halogenation can lead to distinct chemical reactivity and potential biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C7H3Br2ClN2S2

Molekulargewicht

374.5 g/mol

IUPAC-Name

5-bromo-4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H3Br2ClN2S2/c8-5-2(10)1-3(13-5)4-6(9)14-7(11)12-4/h1H,(H2,11,12)

InChI-Schlüssel

AULWXGLYZIDHCH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1Cl)Br)C2=C(SC(=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.